![molecular formula C29H31N3O2S2 B12129160 (5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129160.png)
(5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various substituents
Preparation Methods
The synthesis of (5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the pyrazole ring. The synthetic route may involve the use of reagents such as thiosemicarbazide, aldehydes, and various catalysts under specific reaction conditions. Industrial production methods would likely focus on optimizing these steps to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions would depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinones can induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways . The specific compound may similarly exhibit such properties, warranting further investigation.
Antimicrobial Properties
In addition to anticancer activity, thiazolidinones are recognized for their antimicrobial effects. The structural diversity provided by substituents on the thiazolidinone ring can significantly influence their efficacy against bacteria and fungi. Preliminary studies suggest that compounds with similar scaffolds demonstrate potent activity against a range of microbial pathogens . This aspect of the compound could be explored through in vitro assays to evaluate its spectrum of antimicrobial activity.
Cytotoxicity Studies
A study conducted on a series of thiazolidinone derivatives revealed that modifications at the 5-position significantly enhanced cytotoxicity against human cancer cell lines. The introduction of alkyl or aryl groups was found to improve interaction with cellular targets, leading to increased apoptosis rates . Such findings suggest that (5Z)-3-hexyl-5-{...} could be optimized for enhanced anticancer activity through similar modifications.
Antimicrobial Testing
Research involving thiazolidinone derivatives has shown promising results in antimicrobial testing against Gram-positive and Gram-negative bacteria. For example, compounds with electron-donating groups at specific positions exhibited higher antibacterial activity compared to their counterparts . This insight could guide the evaluation of (5Z)-3-hexyl-5-{...} in antimicrobial assays.
Mechanism of Action
The mechanism of action of (5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to (5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one include other thiazolidinone derivatives and pyrazole-containing compounds These compounds may share some structural features but differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
The compound (5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention for its potential biological activities. This article aims to explore the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This complex structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Anti-inflammatory Activity
Research indicates that compounds similar to (5Z)-3-hexyl-5-{...} have shown promising anti-inflammatory properties. Specifically, derivatives containing pyrazole moieties are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against COX-II, suggesting significant anti-inflammatory potential .
Antioxidant Properties
Thiazolidinone derivatives have also been associated with antioxidant activities. The presence of sulfur and nitrogen in the thiazolidinone ring may contribute to radical scavenging activities, which can mitigate oxidative stress in biological systems. These properties are crucial in preventing cellular damage and may have implications in various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, pyrazole-based compounds have been reported to target specific signaling pathways involved in tumor growth .
Case Studies
The biological activity of (5Z)-3-hexyl-5-{...} can be attributed to several mechanisms:
- COX Inhibition : The compound likely inhibits COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.
- Apoptosis Induction : Certain structural features may facilitate interaction with apoptotic pathways, leading to programmed cell death in cancerous cells.
- Radical Scavenging : The thiazolidinone framework may enable the compound to act as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage.
Properties
Molecular Formula |
C29H31N3O2S2 |
---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N3O2S2/c1-4-6-7-11-16-31-28(33)26(36-29(31)35)19-22-20-32(23-12-9-8-10-13-23)30-27(22)25-15-14-24(18-21(25)3)34-17-5-2/h5,8-10,12-15,18-20H,2,4,6-7,11,16-17H2,1,3H3/b26-19- |
InChI Key |
UBPRMMAIXPQPFD-XHPQRKPJSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC=C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC=C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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